3-methyl-N-(pyridin-4-ylmethyl)butan-2-amine
Description
3-Methyl-N-(pyridin-4-ylmethyl)butan-2-amine is a secondary amine derivative featuring a branched butan-2-amine backbone with a methyl group at the 3-position and a pyridin-4-ylmethyl substituent on the nitrogen atom. This structural motif is common in pharmaceuticals and materials science due to its balance of lipophilicity and polarity .
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-methyl-N-(pyridin-4-ylmethyl)butan-2-amine |
InChI |
InChI=1S/C11H18N2/c1-9(2)10(3)13-8-11-4-6-12-7-5-11/h4-7,9-10,13H,8H2,1-3H3 |
InChI Key |
VITLQUNOFGURMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NCC1=CC=NC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(pyridin-4-ylmethyl)butan-2-amine typically involves the reaction of 3-methylbutan-2-amine with pyridin-4-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation, crystallization, or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(pyridin-4-ylmethyl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the pyridin-4-ylmethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Pyridin-4-ylmethyl chloride, sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted amines depending on the nucleophile used
Scientific Research Applications
3-methyl-N-(pyridin-4-ylmethyl)butan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its amine group and pyridine ring, which are common motifs in biological molecules.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-(pyridin-4-ylmethyl)butan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π interactions or hydrogen bonding, while the amine group can form ionic or covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The pyridin-4-ylmethyl group in the target compound introduces a para-positioned nitrogen, creating a strong electron-withdrawing effect compared to benzyl or halogenated benzyl groups. This may reduce basicity at the amine nitrogen compared to N-benzyl analogs .
- Solubility : Pyridine-containing compounds often exhibit higher aqueous solubility than purely aromatic analogs due to polar interactions, which could enhance bioavailability in drug design contexts .
Structural Analogues in Crystal Engineering
The crystal structure of N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate () reveals that pyridin-4-ylmethyl groups facilitate hydrogen-bonded networks via chloride ions and water molecules. While the target compound lacks a diammonium core, its pyridinylmethyl group may similarly promote intermolecular interactions in crystalline phases. Comparatively, N-benzyl analogs (e.g., ) rely on weaker van der Waals forces or halogen bonding (in bromo/fluoro derivatives), suggesting distinct crystallization behaviors .
Biological Activity
3-methyl-N-(pyridin-4-ylmethyl)butan-2-amine, a compound characterized by its unique molecular structure, exhibits significant potential in medicinal chemistry and biological applications. This article explores its biological activity, focusing on its interactions with biological targets, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Chemical Formula : CHN
- Molecular Weight : Approximately 164.25 g/mol
- Structural Features : It consists of a butan-2-amine backbone with a pyridin-4-ylmethyl group and a methyl group at the 3-position.
The presence of the pyridinyl moiety enhances its ability to interact with various biological receptors, making it a candidate for drug development .
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor signaling pathways. It may act as an inhibitor or modulator for specific enzymes and receptors, influencing various biological pathways relevant in pharmacology .
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites.
- Receptor Modulation : It could alter receptor signaling pathways by acting as an agonist or antagonist.
Antimicrobial Properties
Research indicates that compounds structurally related to this compound exhibit antimicrobial properties. For instance, similar pyridine derivatives have shown effectiveness against various bacterial strains .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Sophoramine | E. coli | 0.04 - 0.05 |
| Cytisine | E. aerogenes | 0.03 - 0.05 |
| Oxymatrine | B. subtilis | 0.05 |
These findings suggest that the compound may also possess similar antibacterial and antifungal activities, warranting further investigation into its potential as an antimicrobial agent.
Anticancer Activity
In addition to antimicrobial properties, there is ongoing research into the anticancer potential of this compound. Preliminary studies indicate that derivatives of pyridine can exhibit cytotoxic effects against certain cancer cell lines . The mechanism may involve apoptosis induction or cell cycle arrest, although specific studies on this compound are still limited.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study evaluated various pyridine derivatives' antibacterial properties, revealing that compounds with similar structures to this compound inhibited the growth of Gram-positive and Gram-negative bacteria .
- Potential in Drug Development : The unique structural features of this compound make it a promising candidate for developing new drugs targeting neurological disorders or infectious diseases due to its potential interactions with specific biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
